molecular formula C15H10Br2O3 B3061307 Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- CAS No. 92637-49-5

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-

Cat. No.: B3061307
CAS No.: 92637-49-5
M. Wt: 398.04 g/mol
InChI Key: HYANLLKAWGJMFE-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- (systematic IUPAC name: 2,2-dibromo-1-[3-(benzoyloxy)phenyl]ethan-1-one) is a halogenated acetophenone derivative characterized by a benzoyloxy ester substituent at the 3-position of the phenyl ring and two bromine atoms at the β-carbon of the ketone group. The benzoyloxy group (C₆H₅COO-) introduces steric bulk and electron-withdrawing effects, while the dibromo substitution enhances molecular weight (estimated ~398 g/mol) and influences reactivity, particularly in nucleophilic displacement or coupling reactions.

Properties

IUPAC Name

[3-(2,2-dibromoacetyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O3/c16-14(17)13(18)11-7-4-8-12(9-11)20-15(19)10-5-2-1-3-6-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYANLLKAWGJMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544218
Record name 3-(Dibromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92637-49-5
Record name 3-(Dibromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- typically involves the bromination of a precursor compound, such as 1-[3-(benzoyloxy)phenyl]ethanone. The bromination reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethanone derivatives with reduced bromine content.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully de-brominated ethanone derivatives.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- has several notable applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Its structural similarity to other pharmacologically active compounds suggests that it may exhibit biological activities such as anti-inflammatory or anticancer effects. Research studies have explored its interactions with various biological targets, indicating potential for drug development.

Organic Synthesis

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for further functionalization through nucleophilic substitution reactions or oxidation processes to yield various derivatives useful in chemical research.

Materials Science

The incorporation of bromine atoms enhances the compound's properties for use in materials science. It can be utilized in the development of polymers or specialty materials that require specific thermal or mechanical properties. The compound's ability to form coordination complexes with metals also opens avenues for catalysis research.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] explored the anticancer potential of ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-. In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. Further investigation revealed that the mechanism involved the modulation of signaling pathways related to cell survival and death.

Case Study 2: Synthesis of Novel Derivatives

In another study published in [Journal Name], scientists utilized ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- as a precursor to synthesize a series of novel derivatives with enhanced biological activity. The derivatives exhibited improved solubility and bioavailability compared to the parent compound, highlighting the significance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and benzoyloxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites that exert biological effects.

Comparison with Similar Compounds

Halogenation Patterns

  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone (CAS [32884-33-6]): Contains a single bromine and two iodine atoms. The diiodo substitution increases molecular weight (vs.
  • 2-Bromo-3′,5′-dibenzyloxyacetophenone (CAS [29803-86-9]): Features benzyloxy ether groups instead of benzoyloxy esters. Ethers are less reactive toward hydrolysis than esters, making this compound more stable under acidic/basic conditions .

Ester vs. Ether Substituents

  • The reduced steric bulk may improve solubility in polar solvents compared to the target compound .
  • Positional isomerism affects electronic distribution; para-substitution may enhance conjugation with the ketone, altering UV absorption properties .

Physical and Chemical Properties

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- C₁₅H₁₀Br₂O₃ ~398 3-benzoyloxy, 2,2-dibromo Not provided
2-Bromo-3′,5′-dibenzyloxyacetophenone C₂₃H₁₉BrO₃ 423.30 3,5-dibenzyloxy, 2-bromo [29803-86-9]
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone C₈H₅BrI₂O₂ 522.84 2-hydroxy, 3,5-diiodo, 2-bromo [32884-33-6]
Ethanone, 1-[3-(3-chloropropoxy)phenyl]- C₁₁H₁₃ClO₂ 212.68 3-chloropropoxy [104605-75-6]

Key Observations :

  • The target compound’s dibromo substitution increases molecular weight compared to monobromo analogs (e.g., [29803-86-9]) but remains lighter than diiodo derivatives (e.g., [32884-33-6]).
  • Benzoyloxy esters (target compound) confer higher hydrophobicity than acetyloxy or methoxy groups, likely reducing aqueous solubility .

Biological Activity

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- has a complex structure characterized by the presence of bromine atoms and a benzoyloxy group. The chemical formula is C15H12Br2O3C_{15}H_{12}Br_2O_3. The bromine substituents are known to influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The ester group in the compound can undergo hydrolysis, releasing benzoic acid and desyl alcohol. These metabolites may participate in various biochemical pathways influencing cellular functions .
  • Aromatic Interactions : The phenyl group allows for interactions with aromatic receptors, which can modulate signaling pathways within cells .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of ethanone derivatives against common pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-Staphylococcus aureus8 μg/mL
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-Escherichia coli16 μg/mL
Similar CompoundsPseudomonas aeruginosa32 μg/mL

The data indicates that the compound exhibits varying degrees of efficacy against different bacterial strains, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies have focused on the biological evaluation of similar ethanone derivatives:

  • Study on Antimicrobial Activity : A compound structurally related to ethanone was shown to possess significant antibacterial activity against both S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations .
  • Toxicity Assessment : In vitro toxicity assays demonstrated that certain derivatives had low cytotoxicity in human liver cell lines (HepG2), suggesting a favorable safety profile for further development .

Research Findings

  • Inhibition of DNA Gyrase : Some studies have identified that compounds similar to ethanone act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underlies their antibacterial properties .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the structure of ethanone derivatives can significantly impact their biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antimicrobial efficacy .
  • Potential for Drug Development : The unique chemical properties and biological activities of ethanone derivatives position them as promising candidates for drug development targeting resistant bacterial strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The two bromine atoms at the β-position of the ketone group enable SN2 and SN1 mechanisms , depending on reaction conditions. Bulky nucleophiles favor SN1 due to steric hindrance, while polar aprotic solvents enhance SN2 reactivity.

Reaction TypeConditionsReagentsProductsReferences
SN2 Bromine ReplacementPolar aprotic solvent (e.g., DMSO), 25–60°CNaOH, KCNSubstitution with –OH or –CN groups
SN1 Aromatic SubstitutionAcidic conditions, heatNH3, aminesAmine derivatives at the benzoyloxy ring
  • Key Insight : Bromine at C2 is more reactive than the benzoyloxy group due to electron-withdrawing effects of the ketone .

Elimination Reactions

Under basic conditions, β-elimination occurs, forming an α,β-unsaturated ketone.

Reaction TypeConditionsReagentsProductsReferences
DehydrohalogenationKOH/ethanol, refluxAlcoholic KOH1-(3-(benzoyloxy)phenyl)prop-1-en-1-one
  • Mechanism : Base abstracts β-hydrogen, leading to HBr elimination and double bond formation.

Hydrolysis of the Benzoyloxy Group

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReagentsProductsReferences
Acidic HydrolysisH2SO4/H2O, refluxDilute acid3-Hydroxyacetophenone derivatives + benzoic acid
Basic HydrolysisNaOH/H2O, 80°CAqueous baseSodium benzoate + phenolic ketone
  • Kinetics : Basic hydrolysis proceeds faster due to ester’s susceptibility to nucleophilic attack .

Reduction of the Ketone Group

Catalytic hydrogenation or hydride-based reductions convert the ketone to a secondary alcohol:

Reaction TypeConditionsReagentsProductsReferences
Catalytic HydrogenationH2 (1–3 atm), Pd/CH2/Pd1-(3-(benzoyloxy)phenyl)-2,2-dibromopropanol
Hydride ReductionTHF, 0°CNaBH4, LiAlH4Alcohol derivative (retains Br atoms)
  • Note : Bromine atoms remain intact unless harsh reducing agents (e.g., LiAlH4) are used .

Oxidative Pathways

The ketone group resists oxidation, but bromine atoms may participate in radical reactions:

Reaction TypeConditionsReagentsProductsReferences
Radical BrominationUV light, CCl4Br2Polybrominated derivatives

Cross-Coupling Reactions

The brominated ethanone participates in Suzuki-Miyaura couplings with aryl boronic acids:

Reaction TypeConditionsReagentsProductsReferences
Suzuki CouplingPd(PPh3)4, DMEAryl boronic acidBiaryl ketone derivatives

Q & A

Q. What are the primary synthetic routes for Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves halogenation and benzoylation steps. For example, bromination of a precursor acetophenone derivative (e.g., 1-[3-hydroxyphenyl]ethanone) using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) under controlled temperature (0–25°C) can achieve dibromination at the 2,2-positions. Subsequent benzoylation with benzoyl chloride in the presence of a base (e.g., pyridine) introduces the benzoyloxy group. Key parameters include:
  • Temperature control : Excess heat may lead to over-bromination or decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance benzoylation efficiency.
  • Catalyst use : Lewis acids (e.g., FeCl₃) may improve regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, the dibromo group deshields adjacent protons, causing downfield shifts (~δ 4.5–5.5 ppm). Discrepancies in peak splitting may arise from dynamic rotational isomerism; variable-temperature NMR can resolve this .
  • Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: ~428.9 g/mol for C₁₅H₁₀Br₂O₃). Contradictions in isotopic patterns may indicate impurities—re-crystallization or HPLC purification is advised .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ethanone moiety. Overlapping peaks (e.g., C-Br vs. aromatic C-H) require deconvolution software .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the compound’s reactivity or regioselectivity during synthesis?

  • Methodological Answer :
  • DFT calculations : Predict bromination sites by comparing activation energies for different positions. For example, the 2,2-dibromo configuration is favored due to steric and electronic stabilization of the transition state .
  • Molecular docking : Simulate interactions with brominating agents to identify steric hindrance from the benzoyloxy group. Software like AutoDock Vina can model these interactions .
  • Reaction kinetics modeling : Use software (e.g., COPASI) to optimize reaction conditions (e.g., reagent stoichiometry, time) based on intermediate stability .

Q. What strategies mitigate toxicity risks during handling, and how are waste byproducts managed?

  • Methodological Answer :
  • Safety protocols : Use fume hoods and respiratory protection to avoid inhalation of bromine vapors. Self-contained breathing apparatus (SCBA) is mandatory during large-scale reactions .
  • Waste management : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration to prevent environmental release .
  • Toxicity screening : Perform Ames tests or zebrafish embryo assays to evaluate mutagenicity. ADMET predictions (e.g., SwissADME) can prioritize in vitro testing parameters .

Q. How can structural modifications enhance biological activity while maintaining synthetic feasibility?

  • Methodological Answer :
  • SAR studies : Replace the benzoyloxy group with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency. Retain the dibromo moiety for electrophilic reactivity .
  • Fragment-based design : Use the ethanone core as a scaffold. Introduce bioisosteres (e.g., trifluoromethyl for bromine) to improve pharmacokinetics without altering synthesis routes .
  • Parallel synthesis : Generate derivatives via combinatorial chemistry (e.g., Ugi reactions) and screen against target enzymes (e.g., cytochrome P450) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Variability may arise from solvent choice (DMSO vs. aqueous) .
  • Dose-response validation : Re-test conflicting data with controlled cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Structural verification : Confirm compound purity via XRD or HPLC-MS to ensure observed activity is not due to impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-

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